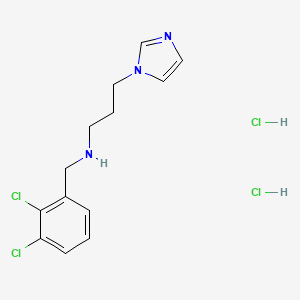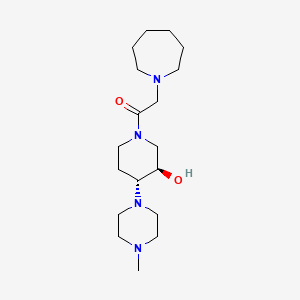![molecular formula C22H15BrN2O3 B5973300 N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide, also known as BBR 2778, is a small molecule that belongs to the benzofuran class of compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and neurodegenerative disorders.
作用机制
The exact mechanism of action of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 is not fully understood. However, it is believed to work by inhibiting various signaling pathways that are involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell growth and proliferation
2. Induction of apoptosis (programmed cell death)
3. Inhibition of beta-amyloid aggregation
4. Protection of neurons from oxidative stress and inflammation
5. Improvement of cognitive function
实验室实验的优点和局限性
One advantage of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Another advantage is its ability to improve cognitive function in animal models of Alzheimer's disease.
One limitation of using N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
未来方向
There are several future directions for the research on N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778, including:
1. Further studies on its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Evaluation of its potential as a cancer therapy in preclinical and clinical studies.
3. Development of more soluble analogs of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 for in vivo administration.
4. Studies on its potential as a therapy for neurodegenerative disorders, such as Alzheimer's disease.
5. Evaluation of its potential as a therapy for other diseases, such as diabetes and inflammation.
合成方法
The synthesis of N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 involves the reaction of 3-bromo-4-nitroaniline with benzoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 2-hydroxybenzofuran in the presence of sodium hydride to yield N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778.
科学研究应用
N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been extensively studied for its potential therapeutic applications in cancer, Alzheimer's disease, and neurodegenerative disorders. In cancer, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In Alzheimer's disease, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to inhibit the aggregation of beta-amyloid, a protein that is believed to play a key role in the development of Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In neurodegenerative disorders, N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide 2778 has been shown to protect neurons from oxidative stress and inflammation, which are believed to contribute to the development of these disorders.
属性
IUPAC Name |
N-(4-benzamido-3-bromophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-17-13-16(10-11-18(17)25-21(26)14-6-2-1-3-7-14)24-22(27)20-12-15-8-4-5-9-19(15)28-20/h1-13H,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAKBUNYPVSOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5847151 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl [(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5973223.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)
![8-(4-chlorophenyl)-9-(3-fluorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B5973256.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5973269.png)
![(3-ethoxy-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B5973280.png)

![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)

![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5973342.png)